molecular formula C16H23FN2O3S2 B2888435 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309575-69-5

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2888435
CAS No.: 2309575-69-5
M. Wt: 374.49
InChI Key: RRGBCCPWMLDSBH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Thiolane Ring: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the diazepane ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the diazepane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing specific chemical reactions that alter its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(piperidin-3-yl)-1,4-diazepane: Similar structure but with a piperidine ring instead of a thiolane ring.

    1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(morpholin-3-yl)-1,4-diazepane: Contains a morpholine ring instead of a thiolane ring.

Uniqueness

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the thiolane ring, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S2/c1-22-15-4-3-13(17)11-16(15)24(20,21)19-7-2-6-18(8-9-19)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGBCCPWMLDSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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